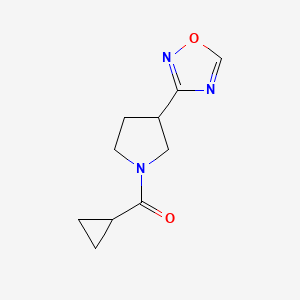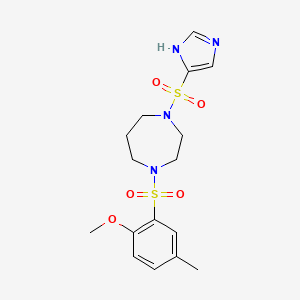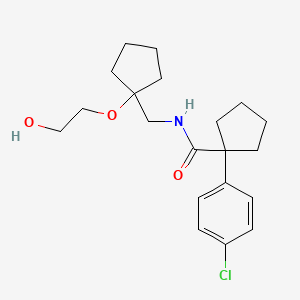![molecular formula C20H21N3O6S B2627660 N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide CAS No. 905688-72-4](/img/structure/B2627660.png)
N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is of particular interest due to its potential therapeutic applications and its unique chemical structure, which includes a benzodioxin ring and a pyrrolidinone moiety.
Mécanisme D'action
Target of Action
The primary targets of N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound: interacts with its targets by inhibiting their activity . This inhibition results in the modulation of the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by This compound affects several biochemical pathways. In the case of cholinesterase, its inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the nervous system. For lipoxygenase, its inhibition can reduce the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound ’s action include an increase in acetylcholine levels in the nervous system due to cholinesterase inhibition, and a decrease in leukotriene production due to lipoxygenase inhibition . These changes can have various effects, such as improved nerve signal transmission and reduced inflammation.
Analyse Biochimique
Biochemical Properties
The role of N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide in biochemical reactions is significant. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to exhibit inhibitory properties against carbonic anhydrase . The nature of these interactions is largely dependent on the specific structure of the compound, particularly the presence of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety and the sulfamoyl group .
Cellular Effects
This compound has been observed to have various effects on cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the type of cell and the context in which the compound is introduced.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The exact mechanism is complex and can vary depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It can interact with transporters or binding proteins, and can influence its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary depending on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
The synthesis of N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide involves several steps. The initial step typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Analyse Des Réactions Chimiques
N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzodioxin ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Applications De Recherche Scientifique
N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s antibacterial properties make it useful in the development of new antibiotics.
Comparaison Avec Des Composés Similaires
N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide can be compared with other sulfonamide-based compounds:
Sulfamonomethoxine: An antibacterial agent used in veterinary medicine.
Sulfadimethoxine: Another antibacterial agent with a longer half-life.
Sulfisoxazole: Used to treat urinary tract infections.
Sulfadiazine: Commonly used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its dual enzyme inhibition properties and its potential therapeutic applications in neurodegenerative diseases .
Propriétés
IUPAC Name |
N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-13(24)21-14-2-5-17(6-3-14)30(26,27)22-15-10-20(25)23(12-15)16-4-7-18-19(11-16)29-9-8-28-18/h2-7,11,15,22H,8-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNJZMLSTPZYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2627581.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2627586.png)
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2627588.png)
![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2627592.png)

![N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2627595.png)
![2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2627598.png)

